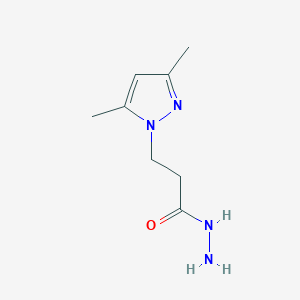
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde . Another study reported the preparation of aromatic polyimides from a new aromatic diamine monomer .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” are not found, studies on similar compounds have been reported. For example, the synthesis of thiophene derivatives by heterocyclization of various substrates has been discussed . Another study reported the Suzuki–Miyaura coupling of boron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the properties of polyporphyrin films deposited on various electrodes have been investigated . Another study reported the spectroscopic characterization, molecular structure, and dielectric studies of 4-(3-aminophenyl)benzonitrile .Applications De Recherche Scientifique
Application in Luminescence Materials
Field
Materials Science and Photophysics
Summary of Application
This compound is used in the synthesis of europium complexes, which are used as red-emitting materials excited by blue light .
Methods of Application
The compound is used to create a series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates . These complexes are then encapsulated in a silica/polymer hybrid material .
Results or Outcomes
The triphenylamine-based polyfluorinated europium–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple europium–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .
Application in Sensing Environmental Contaminants
Field
Environmental Science and Sensor Development
Summary of Application
This compound is used in the development of molecularly imprinted polymers (MIPs), which are used in sensor development applications .
Methods of Application
Different polymerization chemistries and strategies are used in the synthesis of MIPs . The role of MIPs in enhancing the sensitivity and specificity of sensors, especially optical and electrochemical sensors, is elaborated .
Results or Outcomes
MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold with their precise binding to the analytes of choice .
Application in Glucose Sensing
Field
Biochemistry and Sensor Development
Summary of Application
A 3-aminophenyl boronic acid-based sensor that detects glucose at low concentrations is developed .
Methods of Application
The sensor uses Electrochemical Impedance Spectroscopy (EIS) as a transduction technique .
Results or Outcomes
This non-enzymatic sensor exhibited a low limit of detection and high selectivity towards glucose when exposed also to fructose and sucrose .
Safety And Hazards
The safety data sheet for similar compounds provides information on hazards and safety precautions. For instance, benzophenone imine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, 2-(3-Aminophenyl)ethanol, is reported to be harmful if swallowed and causes serious eye irritation .
Orientations Futures
The future directions for similar compounds involve their use in various applications. For instance, imidazopyridines have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets . Another study highlighted the role of molecularly imprinted polymers in enhancing the sensitivity and specificity of sensors . The development of novel first-in-class antituberculosis drugs targeting Mycobacterium tuberculosis cellular energy production has also been reported .
Propriétés
IUPAC Name |
2-(3-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPLRJVJUNAQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359375 | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
CAS RN |
32338-22-0 | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)





